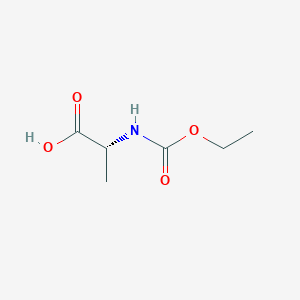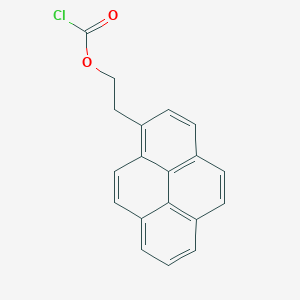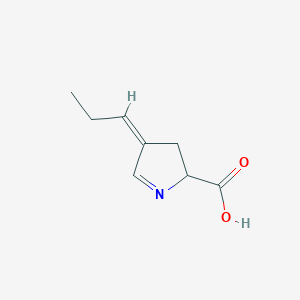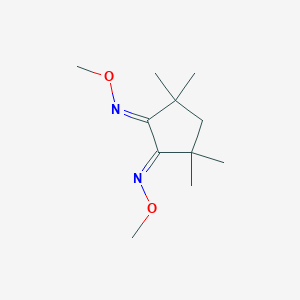
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- is a chemical compound with the molecular formula C8H12O3. It is also known as DMTS aldehyde and is widely used in organic synthesis. This compound has a unique structure that makes it an important reagent for the synthesis of various organic compounds.
作用機序
The mechanism of action of 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- involves the formation of a Schiff base intermediate with the nucleophile. The reaction proceeds through an imine intermediate and the final product is obtained after reduction of the Schiff base. This reaction is widely used in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. It is also not known to have any adverse effects on human health.
実験室実験の利点と制限
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- has several advantages for lab experiments. It is easy to handle, has good stability, and is readily available. However, it is important to note that this compound is highly reactive and requires careful handling. It is also sensitive to air and moisture, which can affect its reactivity.
将来の方向性
There are several future directions for the research on 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-. One area of research could be the development of new synthetic methodologies using this compound. Another area of research could be the synthesis of new natural products using DMTS aldehyde as a building block. Additionally, the potential biological activity of this compound could be explored for the development of new drugs or agrochemicals.
Conclusion:
In conclusion, 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- is an important reagent in organic synthesis with a unique structure that makes it an important building block for the synthesis of various organic compounds. The synthesis method is simple and yields the desired product in good yield. Although there is limited research available on the biochemical and physiological effects of this compound, it is known to have low toxicity and is not mutagenic or carcinogenic. There are several future directions for the research on DMTS aldehyde, including the development of new synthetic methodologies and the synthesis of new natural products.
合成法
The synthesis of 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- involves the reaction of 2,2,5-trimethyl-1,3-dioxane with sodium chlorite and acetic acid. The reaction takes place under mild conditions and yields the desired product in good yield. This method is widely used in the synthesis of DMTS aldehyde.
科学的研究の応用
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- is an important reagent in organic synthesis and finds extensive use in the preparation of various organic compounds. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has also been used in the synthesis of natural products such as terpenes, alkaloids, and steroids. The unique structure of DMTS aldehyde makes it an important reagent for the development of new synthetic methodologies.
特性
IUPAC Name |
2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFCUWGVXQIDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
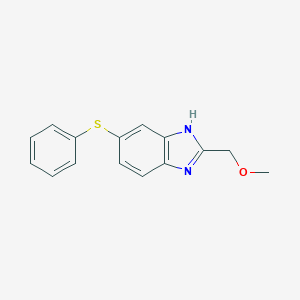
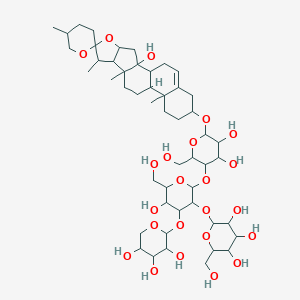

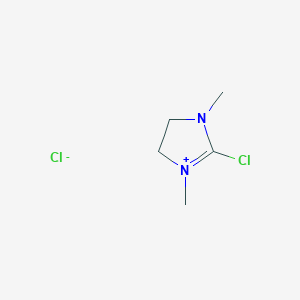
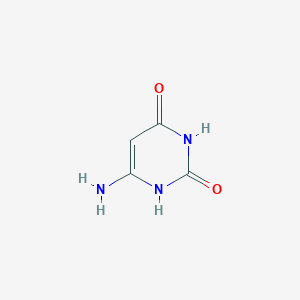
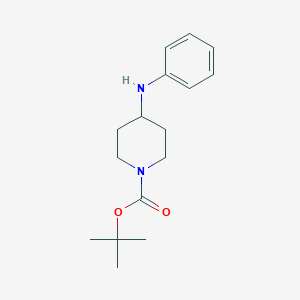
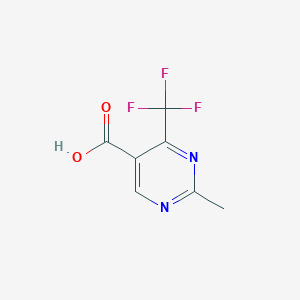
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
